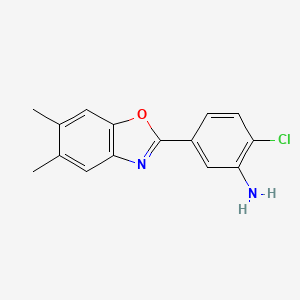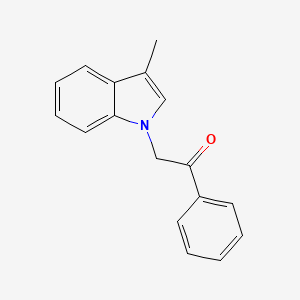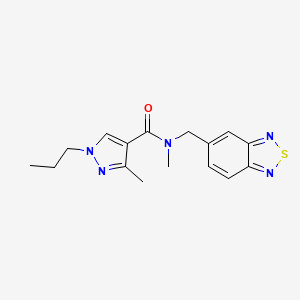![molecular formula C15H23N5O2 B5629444 7-(2-amino-6-ethyl-5-methylpyrimidin-4-yl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5629444.png)
7-(2-amino-6-ethyl-5-methylpyrimidin-4-yl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
Synthesis Analysis
The synthesis of diazaspirodecanone derivatives involves multiple steps, including the creation of the spirocyclic framework, functionalization of the pyrimidinyl group, and introduction of ethyl and methyl groups. The methods vary, with some approaches utilizing focused microwave irradiation for efficient synthesis (Thanusu, Kanagarajan, & Gopalakrishnan, 2011), while others employ classical synthetic routes (Martin‐Lopez & Bermejo, 1998).
Molecular Structure Analysis
The molecular structure of diazaspirodecanone derivatives is characterized by a spirocyclic core, which influences their chemical reactivity and interaction with biological targets. The configuration and substitution pattern on the spirocyclic framework play crucial roles in determining the compound's pharmacological properties (Smith et al., 2016).
Chemical Reactions and Properties
Diazaspirodecanone derivatives participate in various chemical reactions, including cyclization, functionalization, and conjugation, which are essential for modifying their pharmacological activity. The reactivity of these compounds can be tailored through specific substitutions on the diazaspirodecanone core, leading to derivatives with targeted biological activities (Odagiri et al., 2013).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline structure, of diazaspirodecanone derivatives are influenced by their molecular structure. These properties are critical for the compound's bioavailability and stability, impacting its potential as a pharmacological agent (Flefel et al., 2017).
Chemical Properties Analysis
The chemical properties, including acidity, basicity, and reactivity towards nucleophiles and electrophiles, are determined by the functional groups attached to the diazaspirodecanone core. These properties affect the compound's mechanism of action, selectivity, and interaction with biological targets (Shukla et al., 2016).
Eigenschaften
IUPAC Name |
9-(2-amino-6-ethyl-5-methylpyrimidin-4-yl)-3-methyl-1-oxa-3,9-diazaspiro[4.5]decan-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N5O2/c1-4-11-10(2)12(18-13(16)17-11)20-7-5-6-15(9-20)8-19(3)14(21)22-15/h4-9H2,1-3H3,(H2,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUWQXLBAKLXPBC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC(=N1)N)N2CCCC3(C2)CN(C(=O)O3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(2-Amino-6-ethyl-5-methylpyrimidin-4-YL)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{5-[(2,2,2-trifluoroethoxy)methyl]-2-furoyl}pyrrolidine](/img/structure/B5629370.png)
![N-[3-(2-chlorophenoxy)propyl]-5-cyclopropyl-N-methyl-1,3,4-oxadiazol-2-amine](/img/structure/B5629385.png)

![5-{[3-(benzyloxy)-1-azetidinyl]carbonyl}-1-ethyl-2-piperidinone](/img/structure/B5629393.png)
![1-(4-fluorophenyl)-2-{[5-(2-furyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5629400.png)
![6-(2-methoxyphenyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone](/img/structure/B5629406.png)
![1-(4-chlorophenyl)-5-[(5-methyl-2-furyl)methylene]-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5629409.png)

![(2-amino-6,7-dihydro-5H-pyrrolo[1,2-a]imidazol-3-yl)(phenyl)methanone](/img/structure/B5629420.png)

![N-({3-[(methylthio)methyl]-1,2,4-oxadiazol-5-yl}methyl)-2,3,4,5-tetrahydro-1-benzoxepine-4-carboxamide](/img/structure/B5629455.png)
![N-methyl-2-[4-(2-pyrimidinyl)-1-piperazinyl]-N-(4,5,6,7-tetrahydro-1,2-benzisoxazol-3-ylmethyl)acetamide](/img/structure/B5629457.png)
![3-(1,3-benzodioxol-5-ylmethyl)-3-methyl-1-[(5-methyl-1H-tetrazol-1-yl)acetyl]piperidine](/img/structure/B5629472.png)